molecular formula C10H21NO B2895770 (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine CAS No. 2248183-68-6

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine

Cat. No.: B2895770
CAS No.: 2248183-68-6
M. Wt: 171.284
InChI Key: WTUQAZPPIFQIOQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine is an organic compound that belongs to the class of amines It features a butan-1-amine backbone with a methyl group at the second carbon and an oxan-4-yl group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbutan-1-amine and oxan-4-yl derivatives.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine is used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. It can also be employed in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as its role as an enzyme inhibitor or receptor agonist.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methyl-4-(tetrahydrofuran-4-yl)butan-1-amine: Similar structure with a tetrahydrofuran ring instead of an oxan ring.

    (2S)-2-Methyl-4-(pyran-4-yl)butan-1-amine: Contains a pyran ring instead of an oxan ring.

Uniqueness

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine is unique due to its specific oxan-4-yl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities.

Properties

IUPAC Name

(2S)-2-methyl-4-(oxan-4-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUQAZPPIFQIOQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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